molecular formula C16H14O3 B13008596 1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid CAS No. 1399657-26-1

1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid

Cat. No.: B13008596
CAS No.: 1399657-26-1
M. Wt: 254.28 g/mol
InChI Key: GNPOHQOHOAKUNC-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid (CAS 1399657-26-1) is a cyclopropane-based carboxylic acid derivative featuring a biphenyl-4-yloxy substituent. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol and a purity of 97% .

Properties

CAS No.

1399657-26-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-phenylphenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O3/c17-15(18)16(10-11-16)19-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)

InChI Key

GNPOHQOHOAKUNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound 1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid (CAS No. 1399657-26-1) has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Chemical Properties and Structure

This compound is characterized by a biphenyl moiety connected to a cyclopropane carboxylic acid. Its molecular structure contributes to its reactivity and interaction with biological systems, making it a candidate for various applications.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of biphenyl compounds have been studied for their ability to inhibit cancer cell proliferation. The unique cyclopropane structure may enhance the binding affinity to specific biological targets involved in cancer pathways.

Drug Delivery Systems

The compound's potential as a drug delivery agent is being explored. Its ability to form stable complexes with therapeutic agents can facilitate controlled release mechanisms. Studies on similar compounds suggest that modifications to the biphenyl structure can improve solubility and bioavailability of drugs.

Case Study: Synthesis of Derivatives

Recent synthetic approaches have focused on creating derivatives of this compound. These derivatives have shown promise in enhancing pharmacological profiles, which could lead to the development of new therapeutic agents targeting various diseases.

Polymer Chemistry

The compound is being investigated for its role in developing advanced polymer materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research on related compounds has demonstrated enhanced performance in applications such as coatings and composites.

Case Study: Biodegradable Polymers

In studies involving biodegradable polymers, the introduction of this compound has been shown to influence degradation rates and mechanical properties. This is particularly relevant for applications in sustainable materials where environmental impact is a concern.

Bioremediation

The potential use of this compound in bioremediation processes is an emerging area of research. Its chemical structure may facilitate interactions with pollutants, aiding in their breakdown by microbial action. Studies have suggested that biphenyl derivatives can enhance the bioavailability of contaminants in soil and water systems.

Case Study: Pollutant Interaction

Research has demonstrated that compounds similar to this compound can effectively bind heavy metals and organic pollutants, promoting their removal from contaminated environments.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Modifications

The compound belongs to a class of cyclopropanecarboxylic acid derivatives with varying substituents on the aromatic or cyclopropane rings. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid Biphenyl-4-yloxy C₁₆H₁₄O₃ 254.28 Intermediate; limited activity data
CHF5074 3',4'-Dichloro-2-fluoro-biphenyl C₁₆H₁₁Cl₂FO₂ 341.16 Gamma-secretase modulator (Alzheimer’s)
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropanecarboxylic acid 2,2-Difluoro substitution on cyclopropane C₁₆H₁₂F₂O₂ 274.08 Research use (neurodegenerative studies)
CHF5102 2-Fluoro-4′-(3,3,5,5-tetramethylcyclohexyloxy) C₂₃H₂₆FO₃ 378.45 Neurodegenerative disease candidate
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid Trifluoromethoxy-phenyl C₁₁H₉F₃O₃ 246.18 Early-stage drug discovery

Pharmacological and Functional Insights

  • CHF5074 : Demonstrated efficacy in reducing beta-amyloid plaques in transgenic Alzheimer’s models without peripheral toxicity, attributed to its dichloro and fluoro substituents enhancing blood-brain barrier penetration .
  • Trifluoromethoxy Derivative : The trifluoromethoxy group enhances lipophilicity, a critical factor in receptor binding and oral bioavailability .
  • CHF5102/5103 : Bulky substituents (e.g., tetramethylcyclohexyloxy) may optimize steric interactions with target proteins in neurodegenerative pathways .

Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid, also known by its CAS Number 1399657-26-1, is a compound that has garnered attention for its potential biological activities. This article explores the structure, synthesis, and biological effects of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H14_{14}O3_3
  • Molecular Weight : 254.2806 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C2(C(C(=O)O)C2)OC3=CC=CC=C3

The compound features a biphenyl moiety linked to a cyclopropanecarboxylic acid, which is indicative of its potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyclopropane ring and subsequent functionalization of the biphenyl group. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as coupling reactions and carboxylation.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies:

  • Anti-inflammatory Effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
  • Antioxidant Activity : Studies have demonstrated that it possesses antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.
  • Anticancer Potential : Some investigations have suggested that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

  • Study on Anti-inflammatory Effects :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of biphenyl compounds showed significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
  • Antioxidant Properties :
    • Research highlighted in Phytotherapy Research indicated that compounds with biphenyl structures exhibited notable scavenging activity against free radicals, contributing to their antioxidant effects .
  • Anticancer Activity :
    • A recent investigation focused on biphenyl derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study found that these compounds could induce cell cycle arrest and apoptosis in various cancer types .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of COX enzymes; reduced cytokine levels
AntioxidantSignificant free radical scavenging
AnticancerInduction of apoptosis; inhibition of tumor growth

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